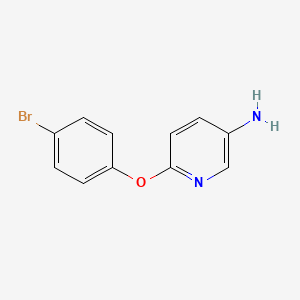

6-(4-Bromophenoxy)pyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(4-bromophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTGEPHGOSFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384143 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77006-26-9 | |

| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Bromophenoxy Pyridin 3 Amine and Its Derivatives

Strategic Approaches to C-O and C-N Bond Formation

The construction of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold hinges on the effective formation of an ether linkage between the pyridine (B92270) ring and the bromophenol moiety, as well as the introduction of the amine group. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O and C-N bonds on aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this strategy typically involves the reaction of a halopyridine with a nucleophile.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of activating groups. Pyridines are particularly susceptible to nucleophilic attack when substituted at the ortho or para positions to the nitrogen atom, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex. youtube.comnih.gov Aromaticity is then restored by the departure of the leaving group. youtube.com

For the synthesis of the target molecule, a common approach involves the reaction of a 6-halopyridin-3-amine derivative with 4-bromophenol (B116583) in the presence of a base. The basic conditions facilitate the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the electron-deficient pyridine ring. The choice of the halogen on the pyridine ring is crucial, with fluorine generally being the best leaving group, followed by chlorine and bromine. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to C-C, C-N, and C-O bonds. researchgate.net Palladium and copper catalysts are prominently featured in the synthesis of this compound and its analogs.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org While primarily used for C-C bond formation, its principles can be adapted for the synthesis of biaryl ethers, which are structurally related to the target molecule. For instance, the synthesis of novel pyridine derivatives has been successfully achieved using Suzuki-Miyaura cross-coupling reactions of bromopyridines with various arylboronic acids. nih.govresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. nih.govresearchgate.netnih.gov The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | nih.govresearchgate.net |

| 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine derivatives | 14-28% | nih.gov |

This table showcases examples of Suzuki-Miyaura coupling reactions for the synthesis of pyridine and pyridazine (B1198779) derivatives.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classical method for forming C-N bonds. wikipedia.org This reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. wikipedia.org While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols using various copper catalysts and ligands. rsc.orgresearchgate.netnih.gov

The mechanism of copper-catalyzed N-arylation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgnih.gov The choice of ligand is critical for the success of the reaction, with various amino acids and other nitrogen-containing compounds being effective in promoting the coupling. researchgate.netnih.gov These reactions can be applied to a wide range of amines and aryl halides, including those containing pyridine motifs. mdpi.commdpi.com

| Reactants | Catalyst | Ligand | Base | Solvent | Product | Reference |

| Aryl Halide, Amine/Amide/N-Heterocycle | CuI | Pipecolinic acid | K₂CO₃ | DMF | N-Aryl product | researchgate.net |

| Aryl Halide, Amine | CuI | L-proline | K₂CO₃ | DMF | N-Aryl product | researchgate.net |

| Aryl Halide, Amine | CuO nanoparticles | - | KOH | DMSO | N-Aryl product | mdpi.com |

This table illustrates various conditions for copper-catalyzed N-arylation of amines.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation reaction, provides a powerful alternative to copper-catalyzed methods. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgacs.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

| Reactants | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 2-Bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene (B28343) | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| Aryl Halide, Pyrrole (B145914) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | N-Aryl pyrrole | 65% | acs.org |

This table provides examples of Buchwald-Hartwig amination reactions.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more starting materials in a single pot. rsc.orgthieme-connect.com This strategy is particularly valuable for building substituted pyridine skeletons. rsc.orgwhiterose.ac.uk Various MCRs have been developed that allow for the rapid and diverse synthesis of pyridine derivatives, often with high atom economy and procedural simplicity. thieme-connect.comrsc.orgtandfonline.com These reactions can involve a cascade of events, such as aza-Wittig/Diels-Alder sequences or condensation reactions, to construct the pyridine ring with various substituents. whiterose.ac.uktandfonline.com

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound relies on the availability of key precursors, namely a suitably functionalized pyridine ring and 4-bromophenol.

The synthesis of the pyridine precursor, such as 6-chloropyridin-3-amine, can be achieved through various methods. ambeed.commedchemexpress.combldpharm.com For instance, 3-amino-6-chloropyridazine (B20888) can be synthesized from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water. google.com Another route involves the synthesis of 3-(aminomethyl)-6-chloropyridines from precursors like 3-(aminomethyl)pyridine. google.com

The other key precursor, 4-bromophenol, is typically prepared by the bromination of phenol. prepchem.comguidechem.comcdhfinechemical.com The reaction conditions, particularly temperature, can be controlled to favor the formation of the para-substituted product. prepchem.com It is a white crystalline solid used as an intermediate in organic synthesis. solubilityofthings.comnih.gov

Once the precursors are obtained, they can be coupled using the methods described in section 2.1. For instance, a nucleophilic aromatic substitution reaction between 6-chloropyridin-3-amine and 4-bromophenol would yield the target compound, this compound. chemscene.comchemicalbook.com

Unveiling the Synthetic Pathways to this compound and its Analogs

The synthesis of this compound, a significant heterocyclic compound, and its derivatives is a focal point of contemporary organic chemistry, largely due to their potential applications in medicinal chemistry and materials science. The construction of the core aryl ether linkage and the introduction of the amine functionality are key transformations that have been approached through various synthetic strategies. This article delves into the established and emerging methodologies for the synthesis of this compound and its related structures, with a particular emphasis on the optimization of reaction conditions to enhance efficiency and yield.

The creation of the this compound scaffold hinges on the formation of a carbon-nitrogen (C-N) bond, a cornerstone of many modern synthetic endeavors. The Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for this purpose, enabling the coupling of aryl halides with amines under palladium catalysis. numberanalytics.com

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines, such as the target molecule, often employs cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for forming C(sp²)-N bonds. nih.govorgsyn.org This reaction is instrumental in coupling aryl halides or sulfonates with amines. acsgcipr.org For instance, the coupling of a substituted pyridine bearing a leaving group (like a halogen) with an amine in the presence of a palladium catalyst and a suitable ligand can efficiently generate the desired aminopyridine. youtube.com The reaction's broad substrate scope allows for the use of various primary and secondary amines, although sterically hindered amines can present challenges. numberanalytics.com The choice of catalyst, ligand, base, and solvent are all critical parameters that influence the reaction's success and yield. nih.gov

Preparation of Bromophenyl-Containing Intermediates

The synthesis of the title compound also necessitates the preparation of bromophenyl-containing intermediates. A common precursor is 4-bromophenol, which can be used in ether synthesis reactions. The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with an alkyl halide. libretexts.org In the context of aryl ethers, this can be adapted, but direct SNAr reactions often require activated substrates. More advanced methods, such as the Ullmann condensation, utilize a copper catalyst to facilitate the coupling of an aryl halide with an alcohol. wikipedia.org Modern variations of the Ullmann ether synthesis employ soluble copper catalysts, often in the presence of ligands, to achieve the reaction under milder conditions. wikipedia.org Another approach involves the direct bromination of a corresponding alkylphenyl ether using bromine in the presence of an oxidizing agent. google.com

Optimization of Reaction Conditions and Yields

Achieving high yields and reaction efficiency is paramount in chemical synthesis. For reactions like the Buchwald-Hartwig amination, a systematic optimization of various parameters is often necessary. bristol.ac.uk

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the accompanying phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial for the success of the Buchwald-Hartwig amination. nih.govbristol.ac.uk Different ligands exhibit varying degrees of effectiveness depending on the specific substrates. For example, ligands like XPhos and RuPhos have shown high conversion rates in the coupling of bromobenzene (B47551) with various amines. nih.gov The catalyst system, often a combination of a palladium precursor like Pd(OAc)₂ and a ligand, can be fine-tuned to optimize the reaction. nih.gov In some cases, pre-formed palladium-ligand complexes are used. acsgcipr.org The concentration of the catalyst and the catalyst-to-ligand ratio are also important variables that can be adjusted to maximize the yield. bristol.ac.uk

Similarly, in Ullmann-type reactions for C-O bond formation, the choice of the copper catalyst and any associated ligands significantly impacts the reaction outcome. wikipedia.org Ligand-accelerated Ullmann reactions have been developed to overcome the harsh conditions of traditional methods. tandfonline.com Ligands containing secondary amine functionalities have been shown to be particularly effective in promoting copper-catalyzed amination reactions. acs.org

Solvent Effects and Temperature Optimization

The reaction solvent and temperature play a critical role in the outcome of synthetic transformations. In the context of Buchwald-Hartwig aminations, solvents like toluene and 1,4-dioxane have been found to be effective, with toluene often providing superior results. nih.gov The optimization process often involves screening a range of solvents to identify the one that provides the best balance of solubility for the reactants and catalyst, as well as favorable reaction kinetics. nih.gov

Temperature is another key parameter that is frequently optimized. bristol.ac.uk While some modern catalytic systems allow for reactions to proceed at lower temperatures, many cross-coupling reactions still require heating to achieve reasonable reaction rates and yields. wikipedia.org The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition of reactants and products.

Table 1: Interactive Data on Reaction Condition Optimization

| Parameter | Variable | Observation | Reference |

|---|---|---|---|

| Catalyst | Palladium Source | Different palladium precursors can be screened for optimal activity. | numberanalytics.com |

| Ligand | Phosphine Type | Ligands like XPhos and RuPhos have demonstrated high efficacy. | nih.gov |

| Solvent | Toluene vs. 1,4-Dioxane | Toluene was found to be the superior solvent in certain systems. | nih.gov |

| Base | Base Equivalent | Optimizing the amount of base can significantly improve yield. | bristol.ac.uk |

| Temperature | Reaction Temperature | Adjusting the temperature is a common strategy to enhance reaction rates and yields. | bristol.ac.uk |

Novel Synthetic Routes and Green Chemistry Considerations

The development of new synthetic methods for compounds like this compound is driven by the desire for increased efficiency, sustainability, and access to novel chemical space.

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly or "green" approaches. acsgcipr.org This includes the use of less hazardous solvents, minimizing waste, and using catalysts that are more abundant and less toxic than precious metals like palladium. acsgcipr.orgtandfonline.com For instance, there is a growing interest in using base metals like copper and nickel for cross-coupling reactions as alternatives to palladium. acsgcipr.org Copper-catalyzed Ullmann-type reactions, in particular, have seen a resurgence with the development of new ligands that allow the reactions to proceed under milder conditions. tandfonline.com

Furthermore, the development of reactions that can be carried out in more environmentally benign solvents, such as water, is a key area of research. tandfonline.com Ligand engineering plays a crucial role in this area, with the design of water-soluble ligands enabling copper-catalyzed aminations to be performed in aqueous media. tandfonline.com These green chemistry approaches aim to make the synthesis of important molecules like this compound more sustainable and cost-effective in the long run.

Reactivity and Transformations of 6 4 Bromophenoxy Pyridin 3 Amine

Amination Reactions for Further Functionalization

The primary amine at the 3-position of the pyridine (B92270) ring is a nucleophilic center, readily participating in various reactions to form more complex structures. This functional handle is crucial for introducing a wide array of substituents, thereby modulating the molecule's physicochemical properties.

Common transformations involving the amino group include acylation, sulfonylation, and reductive amination. These reactions are typically high-yielding and allow for the introduction of diverse functional groups. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones, often under conditions using reagents like sodium triacetoxyborohydride, provides access to secondary and tertiary amines. nih.gov The reactivity of the 3-aminopyridine moiety is well-established, though its basicity can influence reaction conditions, sometimes requiring careful pH control to achieve optimal conversion. nih.gov

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-(6-(4-bromophenoxy)pyridin-3-yl)acetamide |

| Sulfonylation | Methanesulfonyl chloride | N-(6-(4-bromophenoxy)pyridin-3-yl)methanesulfonamide |

| Reductive Amination | Benzaldehyde | N-benzyl-6-(4-bromophenoxy)pyridin-3-amine |

| Urea Formation | Phenyl isocyanate | 1-(6-(4-bromophenoxy)pyridin-3-yl)-3-phenylurea |

These functionalization strategies are fundamental in drug discovery for probing structure-activity relationships by introducing groups that can act as hydrogen bond donors or acceptors, or that can occupy specific pockets in a biological target.

Substitution Reactions at the Bromine Position

The bromine atom on the phenoxy ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are a cornerstone of modern organic synthesis and enable the introduction of a vast range of substituents at this position. acs.org

Key cross-coupling reactions applicable to this aryl bromide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing alkyl, alkenyl, or (hetero)aryl groups.

Stille Coupling: Coupling with organostannanes, also for C-C bond formation.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to form aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a new C-N bond, replacing the bromine with a substituted amino group. acs.org

Cyanation: Introduction of a nitrile group, often using zinc cyanide or copper(I) cyanide.

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and depends on the specific coupling partners used. acs.org The presence of the aminopyridine moiety in the molecule requires that the reaction conditions be compatible with this functional group to avoid undesired side reactions.

Table 2: Examples of Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner Example | Resulting Substituent |

| Suzuki Coupling | Phenylboronic acid | -Phenyl |

| Sonogashira Coupling | Phenylacetylene | -C≡C-Phenyl |

| Buchwald-Hartwig | Morpholine | -N(CH₂CH₂)₂O |

| Stille Coupling | Tributyl(vinyl)tin | -CH=CH₂ |

| Cyanation | Zn(CN)₂ | -CN |

These reactions dramatically expand the structural diversity achievable from the starting compound, allowing for the synthesis of molecules with tailored electronic and steric properties.

Modifications of the Pyridine and Phenoxy Moieties

Beyond the primary amine and the bromine atom, the aromatic rings themselves can be modified, although this often requires more specific conditions.

Pyridine Ring: Direct C-H functionalization of pyridine rings is an area of active research. nih.gov For the 6-(4-bromophenoxy)pyridin-3-amine scaffold, regioselective modification of the C-H bonds at the C2, C4, or C5 positions could be explored using transition-metal-catalyzed methods. For example, directed ortho-metalation could potentially functionalize the C2 or C4 positions, guided by the amino or ether group. However, controlling regioselectivity in the presence of multiple directing groups can be challenging.

Phenoxy Ring: The phenoxy ring is activated towards electrophilic aromatic substitution by the ether oxygen and deactivated by the bromine atom. Electrophiles would be directed to the positions ortho to the ether linkage (C2' and C6') and meta to the bromine. Common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation could be attempted, but would require careful optimization to prevent reaction at the electron-rich aminopyridine ring or cleavage of the ether bond.

Derivatization Strategies for Libraries of Analogues

The multiple reactive handles on this compound make it an excellent starting material for the construction of compound libraries for high-throughput screening. A combinatorial or parallel synthesis approach can be employed to rapidly generate a large number of distinct analogues.

A typical strategy would involve a two-dimensional matrix approach:

First Dimension (Amine Functionalization): A set of diverse building blocks (e.g., various acyl chlorides, sulfonyl chlorides, aldehydes) is reacted with the starting material's amino group to create a first set of intermediates. nih.gov

Second Dimension (Bromine Substitution): Each of these intermediates is then subjected to a panel of cross-coupling reactions (e.g., using different boronic acids, amines, alkynes) to modify the bromine position. acs.orgacs.org

This matrix-based approach allows for the systematic exploration of the chemical space around the core scaffold. For example, starting with 10 amine-modifying reagents and 10 cross-coupling partners could theoretically generate 100 unique final compounds. This strategy is highly efficient for generating libraries aimed at discovering leads in drug development or for identifying materials with novel properties. nih.gov

Table 3: Illustrative Matrix for Library Synthesis

| Suzuki: Phenylboronic acid | Buchwald-Hartwig: Morpholine | Sonogashira: Phenylacetylene | |

| Amine + Acetyl Chloride | Product A1 | Product A2 | Product A3 |

| Amine + MsCl | Product B1 | Product B2 | Product B3 |

| Amine + Benzaldehyde | Product C1 | Product C2 | Product C3 |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. DFT studies would provide the optimized molecular geometry of 6-(4-Bromophenoxy)pyridin-3-amine, detailing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and conformational stability.

A hypothetical data table for the optimized geometry would look like this:

| Parameter | Value (Å or °) |

| C-Br Bond Length | Data not available |

| C-O-C Bond Angle | Data not available |

| Pyridine-Phenoxy Dihedral Angle | Data not available |

| N-H Bond Lengths (Amine) | Data not available |

The stability of the molecule would be assessed by its calculated total energy and vibrational frequencies. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

A prospective FMO analysis data table would include:

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The analysis would also describe the spatial distribution of the HOMO and LUMO across the this compound structure, identifying the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, as well as the amino group, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Positive potential might be observed around the hydrogen atoms of the amino group.

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state and for designing molecules that can interact specifically with biological targets.

Hydrogen Bonding Networks

The amino group (-NH2) on the pyridine ring of this compound can act as a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors. A detailed analysis of its crystal structure, if available, would reveal the specific hydrogen bonding networks formed between molecules, influencing properties like melting point and solubility.

A hypothetical table summarizing potential hydrogen bonds:

| Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H (amine) | N (pyridine) | Data not available | Data not available |

| N-H (amine) | O (ether) | Data not available | Data not available |

Pi-Stacking Interactions

Based on a thorough review of available scientific literature, there are no specific studies focused on the computational elucidation of reaction mechanisms for the compound This compound .

Research databases and chemical literature were searched for articles detailing the use of computational modeling, such as Density Functional Theory (DFT), to investigate the transition states, activation energies, or reaction coordinates for syntheses or reactions involving this compound. This search did not yield any relevant results.

While there are studies on the synthesis of various pyridine derivatives for applications like protein kinase inhibitors, and separate computational studies on the reaction mechanisms of other, structurally different heterocyclic compounds, the specific intersection of computational mechanism elucidation for this compound is not documented in the accessible literature.

Therefore, the content for the requested section cannot be generated at this time due to a lack of published research on this specific topic.

Applications of 6 4 Bromophenoxy Pyridin 3 Amine As a Synthetic Synthon

Building Block in Complex Heterocyclic Synthesis

The amine group on the pyridine (B92270) core is a key reactive site, enabling the construction of fused heterocyclic systems. These systems are foundational scaffolds for many biologically active compounds.

The fusion of pyridine and pyrimidine (B1678525) rings gives rise to pyridopyrimidines, a class of compounds with significant biological relevance. jocpr.com The amino group of 6-(4-bromophenoxy)pyridin-3-amine can act as a nucleophile in condensation reactions with various dicarbonyl compounds or their equivalents to construct the pyrimidine ring fused to the initial pyridine core. nih.gov This methodology allows for the regioselective synthesis of pyrido[2,3-d]pyrimidines. nih.gov This scaffold is of high interest as it forms the core of numerous kinase inhibitors used in cancer therapy. jocpr.com The development of synthetic routes using precursors like this compound is crucial for generating libraries of compounds for drug discovery. For instance, optimization of a high-throughput screening lead led to the identification of a potent, non-nucleoside adenosine (B11128) kinase inhibitor based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov

The imidazo[4,5-b]pyridine scaffold is another critical heterocyclic system with applications in medicinal chemistry, including the development of anticancer agents and potential pH probes. nih.govirb.hr The synthesis of this scaffold can be achieved by reacting a diaminopyridine precursor with an appropriate aldehyde or its derivative. nih.gov Starting from this compound, a synthetic strategy would typically involve the reduction of a nitro group or another precursor to generate an ortho-diamine, which then undergoes cyclization. This heteroannulation step forms the imidazole (B134444) ring fused to the pyridine base. nih.gov Derivatives of imidazo[4,5-b]pyridine have been investigated as potent inhibitors of cyclin-dependent kinase 9 (CDK9), highlighting their therapeutic potential. nih.gov

Pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines, are bioisosteres of purines and are integral to many therapeutic agents, particularly kinase inhibitors. google.com The synthesis of these derivatives can involve coupling this compound with a pre-functionalized pyrrole (B145914) or by constructing the pyrrole ring onto the pyrimidine precursor. These compounds have been developed as inhibitors of de novo purine (B94841) biosynthesis and colony-stimulating factor 1 receptor (CSF1R). mdpi.comnih.gov

Pyrrolo[2,3-b]pyridines , or 7-azaindoles, are also of significant medicinal interest, serving as core structures for kinase inhibitors. nih.gov Synthetic strategies often employ cross-coupling reactions, such as the Buchwald-Hartwig amination, where the amine group of a molecule like this compound can be crucial for linking different molecular fragments. nih.gov The development of efficient synthetic approaches to fluorinated pyrrolo[2,3-b]pyridines has also been a focus, aiming to create novel inhibitors for enzymes like adenosine deaminase (ADA). enamine.net

Precursor for Pharmacologically Relevant Scaffolds

The primary value of this compound lies in its role as a precursor to molecules with significant pharmacological potential. The heterocyclic scaffolds derived from it are often investigated for a wide range of therapeutic applications.

The derived scaffolds are particularly prominent in the development of kinase inhibitors, which are a major class of anticancer drugs. jocpr.com For example, pyrido[2,3-d]pyrimidines are known to inhibit dihydrofolate reductase (DHFR) and various tyrosine kinases. jocpr.com Similarly, pyrrolo[2,3-d]pyrimidine derivatives are investigated as inhibitors of Janus Kinase 3 (JAK3) and are useful as immunosuppressive agents. google.com The isoxazolo[3,4-b]pyridine core, structurally related, has been used to develop covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia. nih.gov

Table 2: Pharmacological Relevance of Derived Scaffolds

| Scaffold | Therapeutic Target/Application | Reference |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | Kinase Inhibitor, Anticancer, Anti-inflammatory, DHFR Inhibitor | jocpr.comnih.govnih.gov |

| Imidazo[4,5-b]pyridine | Anticancer, CDK9 Inhibitor, Antimicrobial | nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitor (JAK3, CSF1R), Immunosuppressant | google.commdpi.com |

| Pyrrolo[2,3-b]pyridine | Kinase Inhibitor (CSF1R) | nih.gov |

| Isoxazolo[3,4-b]pyridine | FLT3 Inhibitor for Acute Myeloid Leukemia | nih.gov |

Development of Novel Organic Materials

While the predominant application of this compound is within medicinal chemistry, its structural motifs are also relevant to materials science. Heterocyclic compounds, including pyridine derivatives, are foundational to the development of novel organic materials. These can include materials for organic light-emitting diodes (OLEDs), organic monomers for covalent organic frameworks (COFs), and other electronic or optical materials. bldpharm.com Although direct applications of this compound in this area are not extensively documented, its constituent parts—a brominated aromatic ring (useful for cross-coupling reactions in polymer synthesis) and a polar, heterocyclic core (for electronic properties)—suggest its potential as a building block for functional organic materials.

Structure Activity Relationship Sar Studies in Biological Systems

Ligand-Target Interactions and Binding Affinity

The 6-(4-Bromophenoxy)pyridin-3-amine scaffold is a key pharmacophore in the design of various kinase inhibitors. The ligand-target interactions are primarily characterized by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The 3-amino group on the pyridine (B92270) ring typically acts as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase. This interaction is a common feature among many aminopyridine-based kinase inhibitors.

The pyridine nitrogen at position 1 can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The phenoxy group extends into a more solvent-exposed region of the ATP pocket, where the 4-bromophenyl moiety can engage in hydrophobic and halogen bonding interactions. The bromine atom, in particular, can form favorable interactions with specific amino acid residues, enhancing binding affinity.

While specific binding affinity data for this compound against a particular target is not extensively published in publicly available literature, the affinity of analogous compounds suggests that this scaffold can achieve high potency. For instance, related aminopyridine derivatives have demonstrated significant inhibitory activity against various kinases, often with IC50 values in the nanomolar range.

Impact of Substituent Variations on Biological Responses

The biological activity of this compound derivatives is highly sensitive to variations in substituents on both the pyridine and phenyl rings.

Substitutions on the Pyridine Ring:

Amino Group at C3: The primary amino group at the 3-position is generally considered essential for potent kinase inhibition, as it forms a key hydrogen bond with the kinase hinge region. Acetylation or replacement of this group with other functionalities often leads to a significant decrease or loss of activity.

Substituents at other positions: Introduction of small alkyl groups, such as a methyl group, at the 2-position of the pyridine ring can sometimes be tolerated or even slightly improve potency, potentially by optimizing hydrophobic interactions. However, larger substituents are generally detrimental to activity.

Substitutions on the Phenoxy Ring:

Halogen at C4: The bromine atom at the 4-position of the phenoxy ring plays a significant role in binding. Replacing bromine with other halogens (e.g., chlorine, fluorine) can modulate the electronic properties and the potential for halogen bonding, thereby influencing potency and selectivity. In many kinase inhibitor series, a chlorine or bromine at this position is found to be optimal.

Other Substituents: The introduction of other functional groups on the phenyl ring can have varied effects. Small electron-donating or electron-withdrawing groups may be tolerated, but bulky substituents are generally disfavored as they can cause steric clashes within the binding pocket.

The following table summarizes the general impact of substituent variations on the biological activity of aminopyridine-based kinase inhibitors, which can be extrapolated to the this compound scaffold.

| Position | Substituent | General Impact on Activity |

| Pyridine C3 | -NH2 | Essential for activity |

| Pyridine C2 | Small alkyl (e.g., -CH3) | May be tolerated or slightly beneficial |

| Pyridine C2 | Large alkyl/aryl | Generally detrimental |

| Phenyl C4 | -Br, -Cl | Often optimal for potency |

| Phenyl C4 | -F | May be tolerated |

| Phenyl C4 | Bulky groups | Generally detrimental |

Conformational Analysis and Bioactive Conformations

Computational modeling and X-ray crystallography studies of related phenoxypyridine derivatives in complex with their target kinases have shown that the two aromatic rings are typically not coplanar. The dihedral angle between the pyridine and phenyl rings is a critical determinant of the bioactive conformation. This twisted conformation allows the 3-amino group to be properly oriented for hydrogen bonding with the kinase hinge, while the 4-bromophenyl group fits into a hydrophobic pocket.

The two rotatable bonds in this compound allow it to adopt various conformations. However, the energetically preferred conformation in the bound state is the one that maximizes favorable interactions with the target protein. The bioactive conformation is therefore a result of a balance between the molecule's intrinsic conformational preferences and the energetic gains from binding to the protein.

Comparative SAR with Related Pyridine and Pyrimidine (B1678525) Derivatives

The structure-activity relationships of this compound can be further understood by comparing it with related pyridine and pyrimidine derivatives that have been investigated as kinase inhibitors.

Aminopyridine vs. Aminopyrimidine Core:

The replacement of the pyridine core with a pyrimidine ring is a common strategy in medicinal chemistry to modulate activity, selectivity, and physicochemical properties. Aminopyrimidine-based inhibitors often exhibit similar binding modes to their aminopyridine counterparts, with one of the pyrimidine nitrogens and the exocyclic amino group interacting with the kinase hinge region.

However, the presence of the second nitrogen atom in the pyrimidine ring alters the electronic distribution and can influence the pKa of the molecule, which in turn can affect its pharmacokinetic properties. In some cases, the pyrimidine core can lead to improved potency or selectivity for certain kinases. For example, a study on a series of kinase inhibitors showed that the pyrimidine analogs had slightly better activity than the corresponding pyridine derivatives against a specific target.

Phenoxy Linkage:

The ether linkage in this compound is a common feature in many kinase inhibitors. This linker provides a degree of conformational flexibility while maintaining the necessary distance and orientation between the two aromatic systems. In comparative studies, replacing the oxygen atom with other linkers such as a methylene group (-CH2-) or an amino group (-NH-) often leads to a significant change in activity, highlighting the importance of the ether oxygen in maintaining the optimal geometry for binding.

The following table provides a comparative overview of the SAR of this compound with related heterocyclic scaffolds.

| Feature | This compound | Related Aminopyrimidine Derivative |

| Core Scaffold | Aminopyridine | Aminopyrimidine |

| Hinge Interaction | 3-amino group and pyridine N1 | Amino group and a pyrimidine N |

| Substituent Effects | Similar trends observed | Similar trends observed |

| Physicochemical Properties | Generally lipophilic | Can be modulated by the second nitrogen |

| Biological Activity | Potent kinase inhibition | Potent kinase inhibition, sometimes with altered selectivity |

Molecular Modeling and Docking in Target Identification

Computational Docking Protocols

Computational docking is a key method used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of pyridine (B92270) and aminopyridine, which are structurally related to 6-(4-Bromophenoxy)pyridin-3-amine, established docking protocols are routinely applied. These protocols typically involve several stages:

Receptor Preparation: This involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: The 2D structure of this compound is converted into a 3D conformation. This process includes generating various possible conformations (rotamers) of the molecule to allow for flexibility during the docking process.

Docking Simulation: Using software such as AutoDock, Glide, or MOE (Molecular Operating Environment), the ligand is placed into the defined binding site of the receptor. bohrium.com The software then explores a vast conformational space to find the most favorable binding poses based on a scoring function.

Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then visually inspected and analyzed to understand the specific molecular interactions.

Validation of the docking protocol is a critical step. This is often achieved by redocking a known co-crystallized ligand into the active site of the receptor and ensuring the software can accurately reproduce the experimentally determined binding mode, typically by measuring the root-mean-square deviation (RMSD).

Identification of Putative Biological Targets

Given the novelty of this compound, its precise biological targets are not yet fully elucidated. However, based on the structural similarity to other biologically active aminopyridine and phenoxypyridine derivatives, several putative targets can be proposed. Many compounds with these scaffolds have been investigated as inhibitors of protein kinases.

For instance, structurally related pyrazolopyridine derivatives have been identified as inhibitors of various kinases, playing a role in anti-cancer drug discovery. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Some specific kinase families that could be potential targets include:

Cyclin-Dependent Kinases (CDKs): Various pyridine derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov

Tyrosine Kinases: The 6-phenoxypyridin-3-yl scaffold is present in analogs designed as selective inhibitors of Bruton's tyrosine kinase (BTK), which is a validated target in the treatment of certain lymphomas. nih.gov

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been studied as potent inhibitors of Aurora kinases, which are involved in mitosis.

PIM-1 Kinase: Pyridine-containing compounds have demonstrated anticancer activity through the inhibition of PIM-1 kinase. bohrium.com

The process of identifying these targets often involves virtual screening of this compound against a library of known protein structures.

| Potential Target Class | Examples of Specific Targets | Therapeutic Area |

| Protein Kinases | CDK2, BTK, Aurora Kinase A, PIM-1 | Oncology, Immunology |

| Other Enzymes | DNA Gyrase | Infectious Diseases |

| G-Protein Coupled Receptors | Dopamine Receptors | Neurology |

Analysis of Ligand-Receptor Binding Modes

The analysis of the binding modes of this compound docked into the active sites of its putative targets reveals key molecular interactions that contribute to its binding affinity. While specific interactions depend on the particular protein target, some general patterns can be inferred from studies on analogous compounds.

For kinase inhibitors, the aminopyridine core often forms crucial hydrogen bonds with the "hinge" region of the kinase domain. This region connects the N- and C-lobes of the kinase and is a common anchoring point for inhibitors. The phenoxy group can extend into a hydrophobic pocket, forming van der Waals interactions. The bromo-substituent on the phenoxy ring can further modulate these interactions and potentially form halogen bonds.

In the case of Bruton's tyrosine kinase (BTK), for example, analogs containing the 3-(6-phenoxypyridin-3-yl) moiety have been shown to form hydrogen bonds between the pyrimidine (B1678525) core and the hinge region residues. nih.gov The phenoxypyridin group occupies a hydrophobic pocket, and modifications to this group can enhance selectivity and potency.

A hypothetical binding mode of this compound within a kinase active site might involve:

Hydrogen Bonding: The amine group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, and could interact with backbone atoms in the hinge region.

Hydrophobic Interactions: The phenyl ring and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The bromine atom could form a halogen bond with a Lewis basic atom (e.g., a backbone carbonyl oxygen) in the protein.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Receptor |

| Hydrogen Bonding | Pyridine Nitrogen, Amino Group | Hinge Region Amino Acids (e.g., Met, Cys) |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Hydrophobic Pocket Residues (e.g., Leu, Val, Ile) |

| Halogen Bonding | Bromo Group | Carbonyl Oxygen, Serine, Threonine |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a "hit" from a primary screen, virtual screening can be employed to find analogs with improved properties.

Strategies for virtual screening and lead optimization based on this scaffold could include:

Similarity Searching: Using the structure of this compound as a query to search for commercially or synthetically accessible compounds with similar structural features.

Pharmacophore Modeling: Building a 3D pharmacophore model based on the key interactions observed in the docking studies. This model can then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening: Docking large libraries of compounds into the active site of the identified target and ranking them based on their predicted binding affinity.

Once a set of promising hits is identified, lead optimization strategies can be applied. This involves making targeted chemical modifications to the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. For example, modifications could be made to the phenoxy ring to explore different substituents in place of the bromine atom, or to the pyridine core to alter its electronic properties and hydrogen bonding capacity.

Biological Activities and Therapeutic Potential

Anticancer Research

The pyridine (B92270) ring and its derivatives are recognized for their presence in numerous compounds with anticancer properties. Research in this area for 6-(4-bromophenoxy)pyridin-3-amine and similar structures has primarily concentrated on their ability to inhibit key cellular processes involved in cancer development and progression.

Kinase Inhibition Studies

Kinase inhibitors are a major class of targeted cancer therapies. While direct studies on the kinase inhibition profile of this compound are limited in publicly accessible literature, the broader class of pyridinyl- and pyrimidinyl-aminophenyl derivatives has been investigated for this potential. For instance, derivatives of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide have been rationally designed as orally bioavailable FLT3 inhibitors for acute myeloid leukemia (AML). nih.gov Similarly, isoxazolo[3,4-b]pyridine-3-amine derivatives have been explored as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in AML. nih.gov These studies highlight the potential of the core pyridine structure in designing kinase inhibitors, although specific data for this compound is not available.

Antiproliferative Effects

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Studies on 4-anilinoquinazoline (B1210976) analogues have demonstrated antiproliferative efficacy in human colorectal cancer cell lines. elsevierpure.comdoaj.org One such study identified a compound that showed selectivity for colon cancer cells over non-cancerous colon cells. elsevierpure.com While these compounds are structurally distinct from this compound, they share the aminophenyl group, suggesting a potential area for future investigation. Research on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has also revealed antiproliferative activity against breast cancer cell lines, with some derivatives showing a high selective index. nih.gov

Antimicrobial and Anti-Infective Investigations

The pyridine scaffold is also a key component in many compounds developed for their antimicrobial properties.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the search for new antitubercular agents is ongoing. While direct antitubercular studies on this compound were not found, research on related structures is informative. For example, novel 6-dialkylaminopyrimidine carboxamides have been identified through high-throughput screening and have shown activity against Mycobacterium tuberculosis. nih.gov These studies suggest a novel mechanism of action and have led to the identification of compounds with improved physicochemical properties. nih.gov

Antifungal and Antibacterial Efficacy

The broad-spectrum antimicrobial potential of pyridine derivatives has been widely reported. nih.govnih.gov Studies have shown that various substituted pyridine compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.comjapsonline.com For instance, certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have displayed moderate antibacterial activity. japsonline.com The presence of a bromine atom, as in this compound, can in some cases enhance antimicrobial activity. For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown significant antibacterial activity. mediresonline.org Similarly, certain 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs have demonstrated antifungal activity, particularly against Cryptococcus neoformans. nih.gov

Antiviral Potential

The pyridine nucleus is a structural feature in some antiviral compounds. nih.gov Research into 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines has identified potent antirhinovirus compounds. nih.gov Furthermore, novel benzothiazolyl-pyridine hybrids have been synthesized and evaluated as antiviral agents against the H5N1 bird flu and SARS-CoV-2 viruses. nih.gov While these studies provide a basis for the antiviral potential of pyridine derivatives, specific antiviral data for this compound is not currently available in the reviewed literature.

Antiparasitic Studies

While direct studies on the antiparasitic activity of this compound are not extensively documented in publicly available research, the broader class of nitrogen-containing heterocyclic compounds, including pyridine and amine derivatives, is a significant area of investigation in the search for new antiparasitic drugs. nih.govnih.gov The structural motifs present in this compound, namely the aminopyridine and phenoxy groups, are found in various compounds explored for activity against a range of parasites.

For instance, research into neglected tropical diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis (HAT) has identified various heterocyclic scaffolds as promising starting points. acs.org Compounds such as 4-aminocinnolines have been identified as having potent, submicromolar activity against parasites like Trypanosoma cruzi and Leishmania donovani. acs.org Similarly, the 9-aminoacridine (B1665356) scaffold, which also features an amino group on a nitrogen-containing aromatic ring system, has a long history in antimalarial drug development and continues to be explored for activity against drug-resistant Plasmodium falciparum. nih.gov

Benzimidazole-based derivatives are another class of heterocyclic compounds extensively studied for broad-spectrum antiprotozoal activity. nih.gov The search for novel agents often involves screening compounds that can target parasite-specific enzymes or proteins, such as trypanothione (B104310) reductase or L-arginine amidinohydrolase in Leishmania. nih.gov Although no specific data links this compound to these targets, its structural elements suggest it could be a candidate for inclusion in broader screening programs for antiparasitic agents.

Table 1: Examples of Heterocyclic Scaffolds with Investigated Antiparasitic Activity

| Compound Class | Target Disease(s) | Example Compound/Scaffold |

|---|---|---|

| 4-Aminocinnolines | Chagas disease, Leishmaniasis | NEU-1017 |

| 9-Aminoacridines | Malaria, Prion diseases | Quinacrine |

| Benzimidazoles | Leishmaniasis, Trypanosomiasis, Malaria | Various derivatives |

Anti-inflammatory and Analgesic Properties

Direct experimental data on the anti-inflammatory and analgesic properties of this compound is limited. However, studies on structurally related compounds containing phenoxy and pyridine moieties suggest that this chemical space is relevant for such activities.

A study investigating pyridyloxy- and phenoxyalkanoic acid derivatives found that certain compounds in this class possess both anti-inflammatory and analgesic effects. nih.gov The analysis of structure-activity relationships in that study revealed that anti-edematous (anti-inflammatory) potency was associated with a chlorophenoxypropionic acid moiety, while analgesic activity was linked to 2-nitrated methyl propionates. nih.gov This indicates that the combination of a pyridine ring with a substituted phenoxy group can be a viable scaffold for developing agents with these properties. Phenolic compounds in general are noted for their potential anti-inflammatory activities. nih.gov

The mechanism for such effects in related heterocyclic compounds is sometimes attributed to the inhibition of key enzymes in the inflammation pathway, such as cyclooxygenase (COX). nih.gov While this provides a rationale for investigating this compound, specific research is required to confirm if it exhibits similar activity.

Bone Anabolic Agents and Osteogenesis Promotion

The potential for this compound to act as a bone anabolic agent or to promote osteogenesis has not been specifically reported. Research into bone anabolic agents is a critical area for treating conditions like osteoporosis and improving fracture healing. nih.gov These agents function by stimulating osteoblasts (bone-forming cells) to produce new bone, thereby increasing bone mass and strength. nih.gov

The primary signaling pathways targeted for bone anabolism include those mediated by parathyroid hormone (PTH) and bone morphogenetic proteins (BMPs). nih.gov

BMP2/SMAD1 Signaling Pathway Modulation

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is fundamental to bone formation. BMP2 initiates its signaling cascade by binding to its receptors on the cell surface, which leads to the phosphorylation and activation of downstream proteins, primarily Smad1, Smad5, and Smad8. nih.gov Activated (phosphorylated) Smad1 then forms a complex and moves into the nucleus to regulate the transcription of genes involved in osteoblast differentiation and function. nih.gov

Modulation of the BMP2/SMAD1 pathway is a key strategy for developing bone anabolic therapies. Studies have shown that activation of this pathway is critical for processes like Ras-induced senescence and can contribute to bone cancer pain through the upregulation of calcitonin gene-related peptide (CGRP) in dorsal root ganglia. nih.govnih.gov The pathway is subject to negative feedback regulation; for instance, Smad6 can be induced by BMP2 signaling and subsequently acts to inhibit the pathway. nih.gov

There is no direct evidence to suggest that this compound modulates the BMP2/SMAD1 pathway. However, the identification of small molecules that can selectively activate or inhibit components of this pathway is a significant goal in drug discovery for bone-related and other diseases.

Other Reported Biological Modulations

While specific data for this compound is scarce, related chemical structures have been investigated for various other biological activities.

Antihypertensive Activity

There are no direct reports on the antihypertensive activity of this compound. However, research into related heterocyclic systems has identified compounds with blood pressure-lowering effects. A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for antihypertensive activity in spontaneously hypertensive rats. nih.gov Notably, compounds from this series, which feature a fused pyridine-pyrimidine core, were found to lower blood pressure in a gradual and sustained manner. nih.gov Although these pyridopyrimidines are structurally distinct from the simpler phenoxy-pyridine scaffold, the findings highlight that aminopyridine-containing structures can be a source of cardiovascular activity.

Antidiabetic Effects

The potential antidiabetic effects of this compound have not been specifically studied. However, the aminopyridine scaffold is present in various compounds investigated for managing diabetes. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives based on 3-aminopyridin-2(1H)-ones were synthesized and showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Inhibition of this enzyme can slow glucose absorption and reduce post-meal blood glucose spikes. mdpi.com

Another study on pyrazolo[3,4-b]pyridine derivatives, which also contain a pyridine ring, demonstrated α-amylase inhibitory activity, another key target for controlling hyperglycemia. mdpi.com Specifically, ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, a compound also containing a bromophenyl group, served as a precursor for derivatives with potent α-amylase inhibition. mdpi.com

Table 2: Antidiabetic Activity of Related Pyridine Derivatives

| Compound Class | Target Enzyme | Key Finding |

|---|---|---|

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | α-Glucosidase | Showed inhibitory activity up to 1.9 times higher than the reference drug acarbose. mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | α-Amylase | Ester and hydrazide derivatives exhibited excellent inhibition with low micromolar IC50 values. mdpi.com |

Antioxidant Research

Currently, there is a notable absence of published scientific literature specifically investigating the antioxidant properties of this compound. While research has been conducted on the antioxidant potential of various other pyridine derivatives, this particular compound has not been the subject of dedicated studies in this area. nih.govpensoft.netru.nl The exploration of its capacity to scavenge free radicals, inhibit oxidative stress, or modulate antioxidant enzyme systems remains an open area for future scientific inquiry.

Drug Repurposing and Novel Indication Exploration

An extensive review of scientific databases and research articles indicates that this compound is not currently a focus of drug repurposing or novel indication exploration efforts. The scientific community has not published any studies that explore the potential of this specific chemical entity for new therapeutic applications beyond any initial area of interest. While related structures and derivatives of pyridine have been investigated for various therapeutic roles, including as kinase inhibitors, no such research has been extended to this compound at this time. nih.govnih.gov The potential for this compound to be repurposed for new medical uses is yet to be explored.

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies

The future of synthesizing derivatives of 6-(4-Bromophenoxy)pyridin-3-amine and its analogues will likely rely on the evolution of more efficient and versatile cross-coupling methodologies. While classical methods provide a basis for its synthesis, advanced techniques offer pathways to novel and complex molecular architectures.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the diaryl ether linkage and in subsequent modifications of the pyridine (B92270) core. Future advancements may focus on developing more active and stable catalyst systems that can operate under milder conditions and with a broader substrate scope. This would enable the introduction of a wider array of functional groups onto the pyridine and phenoxy rings, facilitating the exploration of structure-activity relationships (SAR).

Furthermore, C-H activation techniques are emerging as powerful tools for the direct functionalization of aromatic rings. Applying these methods to the this compound scaffold could allow for the direct introduction of substituents at various positions on the pyridine ring, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Description | Advantages | Potential Application for this compound Analogues |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | High functional group tolerance, reliable for C-N bond formation. | Synthesis of analogues with diverse substituents on the amino group. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with an organohalide. | Mild reaction conditions, commercial availability of a wide range of boronic acids. | Introduction of various aryl or alkyl groups at different positions of the pyridine or phenyl ring. |

| C-H Activation | Direct functionalization of a carbon-hydrogen bond. | Atom economy, reduces the number of synthetic steps. | Direct and regioselective introduction of functional groups onto the pyridine scaffold. |

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be pivotal in advancing research on this compound derivatives. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational strategies that can accelerate the identification and optimization of potent and selective inhibitors. frontiersin.orgnih.gov

By utilizing the three-dimensional structures of target kinases, SBDD allows for the in silico docking of virtual libraries of compounds derived from the this compound scaffold. This approach can predict binding affinities and modes of interaction, guiding the selection of the most promising candidates for synthesis and biological evaluation. frontiersin.orgnih.gov For instance, molecular docking studies can help in designing analogues that form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket.

In the absence of a target's crystal structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed. By analyzing the chemical structures and biological activities of a series of known inhibitors, QSAR models can be developed to predict the activity of novel analogues. These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Mechanistic Elucidation of Biological Efficacy

The this compound scaffold is a common feature in molecules designed as kinase inhibitors. The aminopyridine moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding site, mimicking the interaction of the adenine portion of ATP. acs.org The bromophenoxy group can then be directed towards other regions of the ATP pocket, contributing to binding affinity and selectivity.

Future research will need to focus on elucidating the precise molecular mechanisms by which derivatives of this scaffold exert their biological effects. This involves identifying the specific kinases they inhibit and understanding the downstream signaling pathways that are affected. Techniques such as X-ray crystallography of inhibitor-kinase complexes can provide atomic-level insights into the binding interactions, confirming the role of the aminopyridine as a hinge-binder and revealing how different substituents on the phenoxy ring contribute to potency and selectivity. nih.gov

Furthermore, cell-based assays are crucial to confirm that the inhibition of the target kinase translates into the desired cellular response, such as the inhibition of cancer cell proliferation or the induction of apoptosis. nih.gov

Development of Selective and Potent Analogues

A key challenge in the development of kinase inhibitors is achieving selectivity, as many kinases share a high degree of structural similarity in their ATP-binding sites. The this compound scaffold provides a versatile platform for the development of selective inhibitors through systematic structural modifications.

Structure-activity relationship (SAR) studies are essential in this process. By synthesizing and testing a series of analogues with variations at different positions of the molecule, researchers can identify the structural features that are critical for potent and selective inhibition of the target kinase. For example, modifying the substituents on the phenoxy ring can lead to interactions with specific amino acid residues in the active site that differ between kinases, thereby enhancing selectivity.

The development of covalent inhibitors represents another promising strategy. By incorporating a reactive group (a "warhead") into the structure of the inhibitor, it can form a covalent bond with a specific amino acid residue (often a cysteine) in or near the active site. This can lead to irreversible inhibition and prolonged duration of action. The this compound scaffold could be functionalized with such reactive groups to develop potent and selective covalent kinase inhibitors. nih.gov

Table 2: Potential Kinase Targets for Inhibitors Based on the Pyridin-3-amine Scaffold

| Kinase Family | Rationale for Targeting | Representative Cancers |

| Fibroblast Growth Factor Receptors (FGFRs) | Aberrant FGFR signaling is implicated in various cancers. | Non-small cell lung cancer, bladder cancer, breast cancer. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Mutations and overexpression of EGFR are common in many cancers. | Non-small cell lung cancer, colorectal cancer, head and neck cancer. nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | ALK rearrangements are oncogenic drivers in certain cancers. | Non-small cell lung cancer, anaplastic large cell lymphoma. nih.gov |

| PIM Kinases | Overexpressed in various hematological and solid tumors. | Leukemia, lymphoma, prostate cancer. |

Potential for Clinical Translation

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. Several kinase inhibitors with pyridine-based scaffolds have already been approved for the treatment of various cancers, demonstrating the clinical potential of this class of compounds. nih.gov

For derivatives of this compound to progress towards clinical trials, they will need to demonstrate not only potent and selective target engagement but also favorable pharmacokinetic properties, including good oral bioavailability, metabolic stability, and a suitable half-life. Preclinical studies in animal models of disease are essential to evaluate the in vivo efficacy and safety of lead compounds.

The identification of predictive biomarkers will also be crucial for the successful clinical development of these targeted therapies. By identifying the specific patient populations most likely to respond to treatment, clinical trials can be designed more efficiently, increasing the likelihood of success. The development of PIM-1 kinase inhibitors, for example, is an active area of clinical investigation for myelofibrosis. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Bromophenoxy)pyridin-3-amine, and what key intermediates are involved?

- The synthesis typically involves halogenation and coupling reactions. For example, regioselective bromination of pyridine derivatives using N-bromosuccinimide (NBS) in acetonitrile can introduce the bromophenoxy group . Intermediate steps may include nucleophilic aromatic substitution (SNAr) between 4-bromophenol and halogenated pyridinamines, as seen in structurally analogous compounds like 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize by-products.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm regiochemistry and substituent positions, as demonstrated for similar pyridinamine derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for bromine-containing compounds .

- X-ray Crystallography: Programs like SHELXL refine crystal structures to resolve ambiguities in molecular geometry, as applied to related heterocyclic amines .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation steps be addressed in synthesizing this compound?

- Regioselectivity in halogenation is influenced by directing groups and solvent polarity. For pyridine derivatives, electron-withdrawing groups (e.g., -NH) direct bromination to specific positions. A study on activated pyridines showed that NBS in acetonitrile selectively brominates the meta position relative to the amino group . Computational modeling (DFT) can predict reactive sites, while LC-MS monitors reaction progress to optimize yields.

Q. What strategies mitigate purification challenges caused by by-products in the synthesis of this compound?

- Chromatography: Reverse-phase HPLC separates polar by-products, as used for analogous pyridinamines .

- Recrystallization: Solvent selection (e.g., ethanol/water mixtures) improves purity, with melting point analysis (96–98°C for related compounds) confirming crystallinity .

- By-Product Identification: Tandem MS/MS and F NMR (if fluorinated analogs are present) help trace impurities .

Q. How can researchers explore the biological activity of this compound?

- Target Identification: Structural analogs like 6-(4-tert-butylphenoxy)pyridin-3-amine (Limantrafin) inhibit Notch signaling, suggesting potential biological targets for bromophenoxy derivatives .

- Structure-Activity Relationship (SAR) Studies: Modifying the bromophenoxy group and pyridine core can enhance selectivity. For example, fluorinated analogs (e.g., 6-(4-fluorophenoxy)pyridin-3-amine) show varied binding affinities to kinase targets .

- In Vitro Assays: Evaluate cytotoxicity and IC values using cell lines sensitive to pyridinamine-based inhibitors .

Methodological Considerations

- Synthetic Optimization: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., molar ratios, catalysts) for scalable synthesis .

- Stability Testing: Monitor degradation under varying storage conditions (-20°C recommended for related compounds) using accelerated stability studies .

- Data Contradiction Analysis: Cross-validate NMR and crystallography results to resolve discrepancies in substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.